molecular formula C18H22ClNO B5026952 N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine

N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine

Cat. No.: B5026952
M. Wt: 303.8 g/mol
InChI Key: HFZMDKXLWIGDPG-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group, a chlorophenoxy group, and a methylbutanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Amination: The chlorophenoxyalkane is then reacted with N-benzyl-N-methylbutan-1-amine under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-4-(4-chlorophenoxy)methylbenzamide
  • N-benzyl-4-{[(4-chlorophenoxy)acetyl]amino}benzamide

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the presence of additional functional groups, such as amide or acetyl groups.
  • Unique Features: N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine is unique due to its specific combination of benzyl, chlorophenoxy, and methylbutanamine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-20(15-16-7-3-2-4-8-16)13-5-6-14-21-18-11-9-17(19)10-12-18/h2-4,7-12H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZMDKXLWIGDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC1=CC=C(C=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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